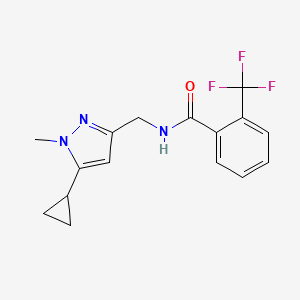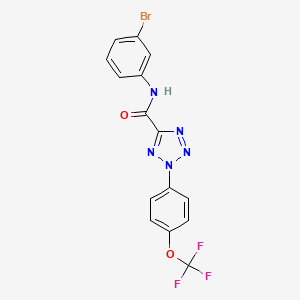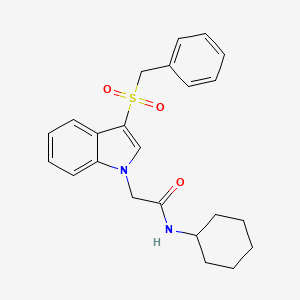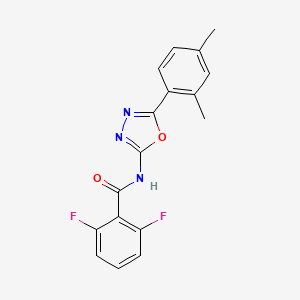
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). It has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases.
Applications De Recherche Scientifique
Synthesis and Characterization
New Routes to Synthesis : A study by Hebishy et al. (2020) describes a new route for synthesizing novel benzamide-based 5-aminopyrazoles, which are structurally related to the compound of interest. These compounds showed significant anti-influenza A virus activity, highlighting their potential as antiviral agents (Hebishy, Salama, & Elgemeie, 2020).
Antitumor Agents : Research by Yoshida et al. (2005) focused on benzothiazole derivatives, designing and synthesizing biologically stable compounds that exhibited in vivo inhibitory effects on tumor growth. This study provides insights into the structural modifications that enhance the antitumor activity of benzamide derivatives (Yoshida et al., 2005).
Applications in Medical Research
Antimicrobial Activity : A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Among the synthesized compounds, some showed potent antimicrobial activities, demonstrating the potential for treating various infections (Raju et al., 2010).
Antibacterial Agents : Palkar et al. (2017) designed and synthesized novel analogs showing promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential for developing new antibacterial drugs based on this chemical structure (Palkar et al., 2017).
Antitubercular Activities : Nayak et al. (2016) synthesized and characterized new derivatives and evaluated their in vitro antitubercular activities. One derivative showed significant activity against Mycobacterium tuberculosis, indicating its potential as a lead molecule for developing antitubercular agents (Nayak et al., 2016).
Propriétés
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-22-14(10-6-7-10)8-11(21-22)9-20-15(23)12-4-2-3-5-13(12)16(17,18)19/h2-5,8,10H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECQUWJQUSQRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC=CC=C2C(F)(F)F)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(trifluoromethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)
![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)

![2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2379542.png)


![N-(2-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2379549.png)

![2-(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2379552.png)



![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B2379557.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)